molecular formula C14H19NO B170799 (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one CAS No. 103539-61-3

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Cat. No.: B170799
CAS No.: 103539-61-3
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-NEPJUHHUSA-N
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Description

“®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one” is a derivative of 4-Piperidone, an organic compound with the molecular formula OC(CH2)4NH . It can be viewed as a derivative of piperidine . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The single crystal measurements reveal a distorted chair conformation . The spectral and optimized parameters showed that the piperidine-4-one ring adopts normal chair conformation with equatorial orientations of all the substituents except chlorine .


Chemical Reactions Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .


Physical and Chemical Properties Analysis

4-Piperidone has a molar mass of 99.133 g·mol −1 and a boiling point of 79 °C (174 °F; 352 K) .

Scientific Research Applications

Biological Characterization for Neurological Disorders

A series of optically active molecules based on a piperidin-4-one template, related to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, were developed and characterized for their affinity towards dopamine, serotonin, and norepinephrine transporters. These compounds show potential for treating various neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Analgesic Potency and Safety Margin Studies

Research on N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, which share structural similarities with this compound, revealed these compounds as extremely potent analgesics with high safety margins. This study was crucial in understanding the analgesic potency, duration of action, and safety profile of such compounds (van Bever et al., 1976).

Study on Synthetic Analgesics and Their Potency

Research on the diastereoisomers and enantiomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, which is structurally related to the molecule , assessed their analgesic activity. This study provides insights into the structural aspects contributing to the potency and safety of synthetic analgesics (van Bever et al., 1974).

Conformational Studies for Pharmacological Effect

A research program focusing on piperidin-4-ones, similar to this compound, was conducted to study their pharmacological effects. New N-acyl piperdine-4-ones were synthesized, and their conformational characteristics were analyzed to understand their potential pharmacological applications (Mohanraj & Ponnuswamy, 2017).

Asymmetric Synthesis for Pharmaceutical Intermediates

A study on the asymmetric synthesis of pharmaceutical intermediates, including derivatives of piperidin-4-one, offers valuable insights into the methodologies for producing enantiomerically pure compounds. These methods are critical for the efficient production of pharmaceuticals (Xiao-zhong Wang et al., 2016).

Opioid Receptor Binding Characteristics

Research on stereochemistry, analgesic activity, and opioid receptor binding characteristics of compounds structurally similar to this compound highlights the importance of chiral centers in determining potency and receptor affinity. Such studies are crucial for the development of potent analgesic agents (Wang et al., 1995).

Mechanism of Action

Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Safety and Hazards

4-Piperidone is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIRAQPVLKDBV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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